molecular formula C27H23N3O4S B2819430 2-Amino-4-(4-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893299-54-2

2-Amino-4-(4-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2819430
CAS RN: 893299-54-2
M. Wt: 485.56
InChI Key: SCJRWCPGSDJFFM-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study by Ahmad et al. (2019) reports the synthesis and biological evaluation of two new series of 2‐amino‐6‐benzyl‐4‐phenyl‐4,6‐dihydropyrano[2,3‐e][1,2]thiazine‐3‐carbonitrile 5,5‐dioxides. The compounds were screened for their selective inhibitory activity against monoamine oxidase A and B, with some compounds showing potential as selective inhibitors. The study also includes molecular docking analysis to investigate the binding modes of these inhibitors (Ahmad et al., 2019).

Novel Pyrimidine and Fused Pyrimidine Derivatives

Mahmoud et al. (2011) prepared derivatives of 4-Amino-2-(benzylthio)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile and investigated them for antiviral activity against avian influenza H5N1 virus. The study provides insights into the chemical reactivity and potential therapeutic applications of these derivatives, although they did not possess antiviral activity in this case (Mahmoud et al., 2011).

Multicomponent Synthesis and Reaction Selectivity

Lega et al. (2016) synthesized new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides via three-component interaction. This study highlights the synthetic versatility of these compounds and proposes a mechanism based on the peculiarities observed, which allows for control over the reaction selectivity (Lega et al., 2016).

Cytotoxicity and Anticancer Evaluation

Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further processed them into pyrazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, offering a foundation for future anticancer studies (Hassan et al., 2014).

Corrosion Inhibition Performance

Yadav et al. (2016) investigated pyranopyrazole derivatives for their corrosion inhibition performance on mild steel in HCl solution. This research not only highlights a potential industrial application but also contributes to the understanding of the structural factors influencing corrosion inhibition efficiency (Yadav et al., 2016).

properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-17-7-3-4-8-19(17)16-30-23-10-6-5-9-21(23)25-26(35(30,31)32)24(22(15-28)27(29)34-25)18-11-13-20(33-2)14-12-18/h3-14,24H,16,29H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJRWCPGSDJFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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